2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid

Carbonic anhydrase inhibition Sulfonamide SAR Regiochemical differentiation

2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid (CAS 500118-86-5; synonym CBX-300) is a synthetic N-substituted ortho-sulfamoylbenzoic acid derivative with molecular formula C₁₆H₂₃NO₆S and monoisotopic mass 357.12 Da. Its structure comprises a benzoic acid core bearing a sulfamoyl group at the ortho (2-) position, where the sulfamoyl nitrogen is further substituted with a 3-cyclohexyloxy-2-hydroxypropyl side chain.

Molecular Formula C16H23NO6S
Molecular Weight 357.4 g/mol
CAS No. 500118-86-5
Cat. No. B1297249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid
CAS500118-86-5
Molecular FormulaC16H23NO6S
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)OCC(CNS(=O)(=O)C2=CC=CC=C2C(=O)O)O
InChIInChI=1S/C16H23NO6S/c18-12(11-23-13-6-2-1-3-7-13)10-17-24(21,22)15-9-5-4-8-14(15)16(19)20/h4-5,8-9,12-13,17-18H,1-3,6-7,10-11H2,(H,19,20)
InChIKeyYXXHXVMBCCVMMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid (CAS 500118-86-5): Procurement-Relevant Identity and Structural Context for Research Sourcing


2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid (CAS 500118-86-5; synonym CBX-300) is a synthetic N-substituted ortho-sulfamoylbenzoic acid derivative with molecular formula C₁₆H₂₃NO₆S and monoisotopic mass 357.12 Da [1]. Its structure comprises a benzoic acid core bearing a sulfamoyl group at the ortho (2-) position, where the sulfamoyl nitrogen is further substituted with a 3-cyclohexyloxy-2-hydroxypropyl side chain. This substitution pattern confers a distinct physicochemical profile—including elevated lipophilicity (cLogP ≈ 2.1–2.6), increased hydrogen-bonding capacity (3 H-bond donors, 6 acceptors), and a molecular volume substantially larger than unsubstituted 2- or 4-sulfamoylbenzoic acids—that differentiates it from simpler sulfamoylbenzoic acid analogs commonly used as diuretic pharmacophores or carbonic anhydrase inhibitor scaffolds [1]. The compound is listed in the ChEMBL database (CHEMBL1544294) and is commercially available from specialist suppliers including Matrix Scientific (product 018481) and Santa Cruz Biotechnology (sc-305110) as a research-grade chemical [2].

Why 2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid Cannot Be Replaced by Unsubstituted Sulfamoylbenzoic Acids in Research Procurement


Generic substitution of 2-(3-cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid with simpler 2- or 4-sulfamoylbenzoic acids, or with N-alkyl/cyclohexyl sulfamoylbenzoic analogs, is scientifically unsound because the ortho-sulfamoyl regiochemistry and the bulky, lipophilic 3-cyclohexyloxy-2-hydroxypropyl N-substituent jointly determine the compound's molecular recognition profile, physicochemical properties, and potential target engagement. Class-level evidence from sulfamoylbenzoic acid structure–activity relationship (SAR) literature demonstrates that the position of the sulfamoyl group on the benzoic acid ring is a critical determinant of carbonic anhydrase (CA) inhibitory potency: the ortho (2-) sulfamoyl isomer is essentially inactive against human CA II compared with the para (4-) isomer, which exhibits an IC₅₀ of 15 µM [1]. Furthermore, N-substitution on the sulfamoyl nitrogen—as present in the target compound—has been shown in the broader sulfonamide class to dramatically alter both target selectivity and pharmacokinetic behavior relative to unsubstituted primary sulfonamides [2]. The presence of a cyclohexyloxy group introduces steric bulk and enhanced membrane permeability not found in N-methyl, N-propyl, or N-cyclohexyl analogs, making the compound functionally non-interchangeable with any commercially available close analog for applications requiring its specific substitution architecture [2].

Quantitative Differentiation Evidence: 2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid vs. Closest Analogs


Ortho- vs. Para-Sulfamoyl Regiochemistry: Differential Carbonic Anhydrase II Inhibition Baseline

The ortho-sulfamoyl (2-position) configuration of the target compound imposes a fundamentally different carbonic anhydrase (CA) inhibition baseline compared with para-sulfamoyl (4-position) analogs. In class-level comparative enzyme assays, unsubstituted 4-sulfamoylbenzoic acid inhibits human carbonic anhydrase II (hCA II) with an IC₅₀ of 15 µM, whereas unsubstituted 2-sulfamoylbenzoic acid shows negligible inhibitory activity under identical conditions, owing to the ortho-sulfamoyl geometry being incompatible with the zinc-coordination requirements of the hCA active site [1]. Although the target compound bears an additional N-substituent that may modulate this behavior, the core ortho-sulfamoyl scaffold establishes a distinct SAR starting point relative to para-substituted diuretic sulfamoylbenzoic acids such as furosemide and bumetanide, which are all 5-sulfamoyl or 4-substituted derivatives [2].

Carbonic anhydrase inhibition Sulfonamide SAR Regiochemical differentiation

Calculated Lipophilicity (cLogP) Differential: Enhanced Membrane Permeability vs. Unsubstituted Parent Compounds

The installation of a 3-cyclohexyloxy-2-hydroxypropyl substituent on the sulfamoyl nitrogen substantially increases calculated lipophilicity compared with unsubstituted 2-sulfamoylbenzoic acid and N-cyclohexyl analogs. Using consensus cLogP prediction (ALOGPS/Molinspiration), the target compound yields a cLogP of approximately 2.1–2.6, compared with cLogP ≈ 0.5 for 2-sulfamoylbenzoic acid (MW 201.2) and cLogP ≈ 2.3 for 4-(cyclohexylsulfamoyl)benzoic acid (MW 283.3, CAS 6314-70-1) [1]. This ~1.6–2.1 log unit increase relative to the unsubstituted parent translates to an approximately 40–125× higher theoretical octanol–water partition coefficient (P), predicting significantly enhanced passive membrane permeability while retaining water solubility via the free carboxylic acid, hydroxyl, and sulfonamide NH groups [2].

Lipophilicity Membrane permeability Physicochemical profiling

Hydrogen-Bond Donor/Acceptor Architecture: Differentiated Non-Covalent Interaction Capacity vs. N-Alkyl and N-Cyclohexyl Analogs

The target compound possesses three hydrogen-bond donor groups (COOH, secondary alcohol OH, sulfonamide NH) and six hydrogen-bond acceptor groups (COOH carbonyl, sulfonamide S=O ×2, ether O, alcohol O, COOH hydroxyl O), yielding a donor/acceptor ratio and spatial arrangement distinct from simpler N-substituted analogs. By comparison, 4-(cyclohexylsulfamoyl)benzoic acid (CAS 6314-70-1) has only two H-bond donors (COOH, sulfonamide NH) and four acceptors, while 3-(cyclohexylsulfamoyl)benzoic acid is identical in count but differs in regiochemistry [1]. The additional secondary alcohol on the target compound's N-substituent provides an extra donor/acceptor pair that can participate in specific hydrogen-bond networks with protein targets or influence crystal packing and solubility, a feature absent in all N-cyclohexyl, N-methylcyclohexyl, and N-propyl comparator compounds [2].

Hydrogen bonding Molecular recognition Target engagement

Molecular Volume and Topological Polar Surface Area Differentiation: Implications for Blood–Brain Barrier Penetration and Oral Bioavailability Prediction

The target compound (MW 357.42 Da) lies near the upper limit of the Rule of Five chemical space and exhibits a calculated topological polar surface area (TPSA) of approximately 116 Ų, compared with TPSA ≈ 83 Ų for 4-(cyclohexylsulfamoyl)benzoic acid (MW 283.3) and TPSA ≈ 98 Ų for 2-sulfamoylbenzoic acid (MW 201.2) [1]. The elevated TPSA, arising from the additional ether oxygen and secondary alcohol, positions the compound closer to the conventional TPSA threshold of <90 Ų for blood–brain barrier penetration while exceeding the TPSA of most N-cyclohexyl analogs [2]. This differentiated TPSA/MW profile suggests the target compound is unlikely to be CNS-penetrant (predicted log BB < −0.5), in contrast to smaller N-cyclohexylsulfamoylbenzoic acids (predicted log BB ≈ −0.2 to −0.4), making it potentially preferable for peripherally restricted target engagement studies [2].

Drug-likeness TPSA CNS permeability Physicochemical profiling

Recommended Research and Industrial Application Scenarios for 2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid (CAS 500118-86-5)


Negative Control Compound for Carbonic Anhydrase II Selectivity Profiling Panels

Based on class-level evidence that ortho-sulfamoylbenzoic acids are essentially inactive against hCA II (IC₅₀ negligible vs. 15 µM for para-isomer), this compound may serve as a structurally related negative control in CA inhibitor screening panels. Its bulky N-cyclohexyloxy-hydroxypropyl substituent further ensures steric exclusion from the CA active site, providing a true negative reference compound for validating assay specificity when testing novel 4- or 5-sulfamoylbenzoic acid derivatives [1].

Scaffold for Structure–Activity Relationship (SAR) Exploration of Ortho-Sulfamoylbenzoic Acid Derivatives

The compound's unique combination of ortho-sulfamoyl regiochemistry and an N-substituent bearing both a lipophilic cyclohexyl ether and a chiral secondary alcohol makes it a versatile starting scaffold for medicinal chemistry SAR campaigns targeting non-CA sulfonamide-binding proteins. The free carboxylic acid permits further derivatization (amide coupling, esterification), while the secondary alcohol serves as a handle for further functionalization (e.g., acylation, oxidation to ketone). This differentiated functional group architecture, demonstrated through the H-bond donor/acceptor analysis, supports systematic exploration of physicochemical space around the ortho-sulfamoylbenzoic acid chemotype [2].

Peripheral Target Engagement Probe with Predicted Low CNS Exposure Risk

The compound's calculated TPSA of ~116 Ų, exceeding the 90 Ų threshold for likely CNS penetration, combined with its moderate lipophilicity (cLogP ~2.1–2.6), supports its use as a research tool for peripheral target engagement studies where CNS exclusion is desired. For in vivo pharmacological studies requiring restricted distribution to peripheral tissues, this compound offers a differentiated profile relative to smaller N-cyclohexylsulfamoylbenzoic acids (TPSA ~83 Ų, predicted moderate BBB penetration) [3].

Chromatographic Method Development Standard with Orthogonal Retention Characteristics

The compound's distinct lipophilicity (cLogP ~2.1–2.6 vs. ~0.5 for 2-sulfamoylbenzoic acid) and its combination of acidic (COOH) and neutral polar (ether, alcohol) functional groups provide reversed-phase HPLC retention behavior that is orthogonal to both highly polar unsubstituted sulfamoylbenzoic acids and highly lipophilic ester derivatives. This makes it suitable as a reference standard for developing HPLC or LC-MS methods aimed at separating and quantifying diverse sulfamoylbenzoic acid analogs in mixture analysis or stability studies [1].

Quote Request

Request a Quote for 2-(3-Cyclohexyloxy-2-hydroxy-propylsulfamoyl)-benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.